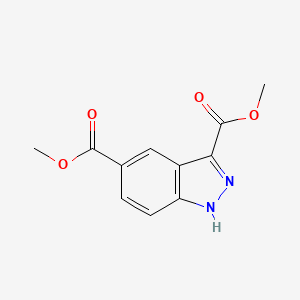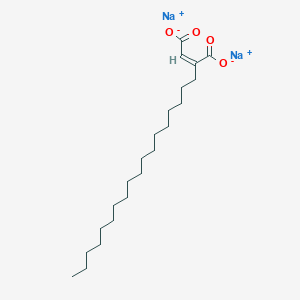
2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine is an organic compound with the molecular formula C6H3Cl2F2NO. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a pyridine ring, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine typically involves the regio-selective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with appropriate reagents. One common method includes the use of hydrazine to produce an intermediate compound, which is then reacted with a hypochlorite salt, such as sodium hypochlorite . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.
化学反应分析
Types of Reactions
2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms, along with the methoxy group, allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
- 2,5-Dichloro-3-(difluoromethyl)pyridine
- 2-Chloro-3-(difluoromethyl)pyridine
- 2-Chloro-4-(1,1-difluoroethyl)pyridine
- 2,5-Dichloro-4-(trifluoromethyl)pyridine
Uniqueness
2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine stands out due to the presence of the methoxy group, which imparts unique chemical and physical properties. This makes it more versatile in various applications compared to its similar counterparts. The combination of chlorine, fluorine, and methoxy groups enhances its reactivity and potential for forming diverse derivatives .
属性
分子式 |
C7H5Cl2F2NO |
|---|---|
分子量 |
228.02 g/mol |
IUPAC 名称 |
2,5-dichloro-3-(difluoromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H5Cl2F2NO/c1-13-7-4(8)2-3(6(10)11)5(9)12-7/h2,6H,1H3 |
InChI 键 |
WMJMHBHCGQBECP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=N1)Cl)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


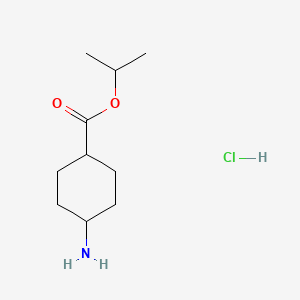
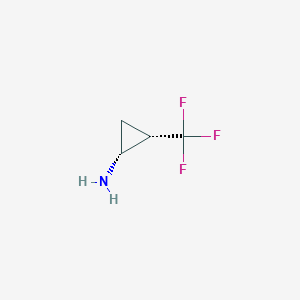

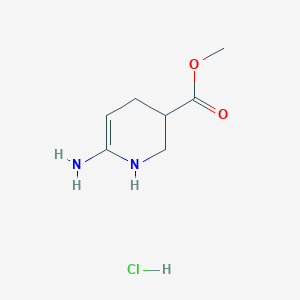
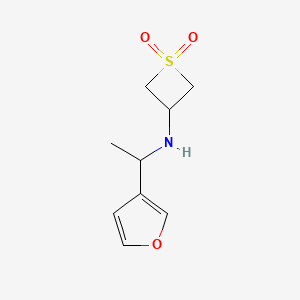
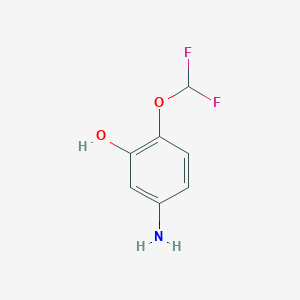
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)
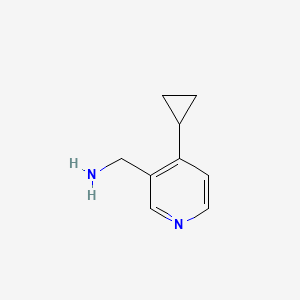
![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
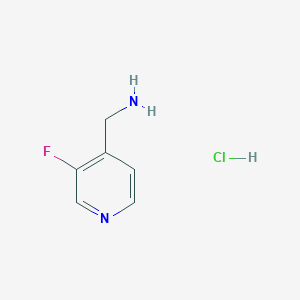
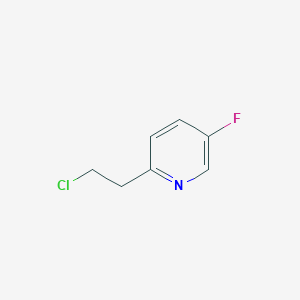
![7-Fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12953329.png)
